4-(5-Chloropyridin-2-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMQAIZYTSLWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Chemical Transformations of 4 5 Chloropyridin 2 Yl Morpholine
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis serves as a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 4-(5-chloropyridin-2-yl)morpholine, the most logical disconnection occurs at the C-N bond between the pyridine (B92270) ring and the morpholine (B109124) moiety. This disconnection points to two primary synthons: a nucleophilic morpholine equivalent and an electrophilic 5-chloro-2-pyridyl cation equivalent.
The corresponding synthetic equivalents for these synthons are morpholine itself and a 2-halo-5-chloropyridine, typically 2,5-dichloropyridine (B42133). This retrosynthetic approach forms the basis for the most common and practical synthetic strategies.
Key Disconnection:
This primary disconnection strategy highlights the importance of reactions that can form a C-N bond between an amine and a pyridine ring.
Direct Synthesis Approaches to this compound
The formation of the C-N bond between the morpholine and pyridine rings can be achieved through several powerful synthetic methods.
Nucleophilic Aromatic Substitution (SNAr) Methodologies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry for the synthesis of arylamines. In the case of this compound, the reaction involves the attack of morpholine, a nucleophile, on an electron-deficient pyridine ring, displacing a halide at the 2-position. The presence of the chlorine atom at the 5-position and the nitrogen atom within the pyridine ring sufficiently activates the 2-position towards nucleophilic attack.
The reaction is typically carried out by heating 2,5-dichloropyridine with an excess of morpholine, which can also act as the base to neutralize the liberated HCl. Alternatively, an external base such as potassium carbonate or triethylamine (B128534) can be added to the reaction mixture. The choice of solvent can vary, with polar aprotic solvents like DMSO or DMF often facilitating the reaction. Lewis acids can also be employed to activate the pyridine ring for further functionalization bath.ac.uk.
General SNAr Reaction Conditions:
| Reactants | Reagents/Catalysts | Solvent | Temperature |
| 2,5-Dichloropyridine, Morpholine | Base (e.g., K2CO3, Et3N) or excess morpholine | DMSO, DMF, or neat | Room temperature to reflux |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.orgnih.govlibretexts.org This method offers a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope.
For the synthesis of this compound, the Buchwald-Hartwig amination would involve the coupling of 2,5-dichloropyridine with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands like XPhos or BrettPhos often being employed. libretexts.org The reaction can be performed in various organic solvents, such as toluene (B28343) or dioxane. Microwave-assisted Buchwald-Hartwig amination has also been shown to significantly reduce reaction times. nih.gov
Typical Buchwald-Hartwig Amination Conditions:
| Component | Examples |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOtBu, K3PO4, Cs2CO3 |
| Solvent | Toluene, Dioxane |
Alternative Synthetic Routes and Methodological Comparisons
While SNAr and Buchwald-Hartwig amination are the most prominent methods, other strategies can be envisioned. For instance, a reversal of the nucleophile and electrophile roles in a coupling reaction could be considered, though this is less common for this specific target.
Comparison of SNAr and Buchwald-Hartwig Amination:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Typically uncatalyzed, but can be acid-catalyzed bath.ac.uk. | Palladium-catalyzed organic-chemistry.orgnih.govlibretexts.org. |
| Reaction Conditions | Often requires elevated temperatures and/or excess amine. | Generally milder conditions, but requires an inert atmosphere. |
| Substrate Scope | Effective for activated aryl halides. | Broader substrate scope, including less reactive aryl halides. |
| Cost & Complexity | Generally lower cost and simpler setup. | Higher cost due to catalyst and ligands; requires more careful control of reaction conditions. |
| Green Chemistry | Can be performed in green solvents like water under certain conditions nih.gov. | Use of precious metals raises environmental considerations, though catalyst loading is low. |
For the synthesis of this compound, the SNAr reaction is often preferred on an industrial scale due to its lower cost and simplicity, especially since 2,5-dichloropyridine is sufficiently activated for this reaction. However, for laboratory-scale synthesis or for creating libraries of analogous compounds, the Buchwald-Hartwig amination offers greater flexibility and often higher yields under milder conditions.
Preparation of Precursors and Intermediates for this compound
The availability of suitable starting materials is paramount for an efficient synthesis. The key precursor for the synthesis of this compound is a substituted 2-halopyridine.
Synthesis of Substituted 2-Halopyridines
The most direct precursor is 2,5-dichloropyridine. Several methods for its synthesis have been reported. google.comguidechem.comgoogle.com
One common approach involves the chlorination of 2-aminopyridine (B139424) through a Sandmeyer-type reaction. Another route starts from 2-chloropyridine, which is first butoxylated and then chlorinated, followed by a dealkoxylation/chlorination step. guidechem.com A more modern and environmentally friendly approach utilizes maleic diester and nitromethane, which undergo condensation, hydrogenation, cyclization, and finally chlorination to yield 2,5-dichloropyridine. google.com
Selected Synthetic Routes to 2,5-Dichloropyridine:
| Starting Material | Key Steps | Advantages | Disadvantages |
| 2-Aminopyridine | Diazotization, Sandmeyer reaction | Well-established chemistry. | Use of potentially explosive diazonium salts. |
| 2-Chloropyridine | Butoxylation, chlorination, dealkoxylation/chlorination guidechem.com. | Avoids diazonium salts. | Multiple steps, potential for isomer formation. |
| Maleic diester | Condensation, hydrogenation, cyclization, chlorination google.com. | Green and safe process, high selectivity and yield google.com. | Multi-step synthesis. |
| 2,3,6-Trichloropyridine | Dechlorination with zinc powder guidechem.com. | Utilizes a readily available starting material. | Use of stoichiometric metal reductant. |
The choice of synthetic route for the precursor often depends on the scale of the synthesis, cost of starting materials, and environmental considerations.
Synthesis and Functionalization of Morpholine Derivatives
The morpholine ring is a privileged structure in drug discovery, often incorporated to enhance physicochemical properties and biological activity. acs.orgnih.govwikipedia.org Its synthesis and functionalization are therefore of great interest. The most direct and common method for preparing N-aryl morpholines, including this compound, is through nucleophilic aromatic substitution (SNAr). bldpharm.com This reaction typically involves the displacement of a halide from an electron-deficient aromatic or heteroaromatic ring by the secondary amine of morpholine. bldpharm.comnih.gov
For the synthesis of the title compound, 2,5-dichloropyridine serves as the key starting material. The chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the one at the C-5 position due to the strong electron-withdrawing effect of the ring nitrogen. This inherent reactivity allows for a regioselective substitution. The reaction is typically carried out by heating 2,5-dichloropyridine with morpholine, often in the presence of a base and a suitable solvent, to yield this compound. acs.orgacs.org
General functionalization of the morpholine scaffold can be achieved through various means, though many methods involve building the ring system from precursors to introduce desired substituents. chemrxiv.orgacs.org For pre-formed N-aryl morpholines, functionalization typically targets the C-H bonds of the morpholine ring, as the nitrogen atom's lone pair is delocalized into the aromatic system, rendering it non-nucleophilic. wikipedia.org Modern catalytic methods, such as those involving photoredox or transition metal catalysis, have enabled the direct functionalization of these otherwise inert C-H bonds. rsc.orgrsc.orgwikipedia.org
Derivatization and Structural Diversification of this compound
The structural diversification of this compound is crucial for exploring its chemical space and developing analogues with tailored properties. Transformations can be directed at either the pyridine or the morpholine ring, with modern synthetic methods offering a high degree of regioselectivity.
Transformations Involving the Morpholine Ring (e.g., N-substitutions)
In this compound, the morpholine nitrogen is part of an N-aryl amine system, making it non-basic and non-nucleophilic, thus precluding typical N-substitution reactions. wikipedia.org Consequently, diversification strategies must target the C-H bonds of the morpholine ring, particularly the activated C-H bonds alpha (α) to the nitrogen atom.
Recent advances in catalysis have provided powerful tools for this purpose:
Rhodium-Catalyzed C-H Insertion: Chiral dirhodium catalysts can facilitate the site-selective insertion of donor/acceptor carbenes (generated from diazo compounds) into the C-H bonds α to the nitrogen of N-aryl morpholines. This transformation occurs regioselectively at the C-H bond adjacent to the nitrogen, even though the ether oxygen at the 4-position might be expected to deactivate this site. rsc.org
Photoredox and Nickel Dual Catalysis: A combination of photoredox catalysis and nickel catalysis enables the direct arylation of α-amino C(sp³)–H bonds. rsc.orgwikipedia.org In this process, an excited photoredox catalyst generates an α-amino radical from the N-aryl morpholine, which is then intercepted by a nickel catalyst that has undergone oxidative addition with an aryl halide. nih.govwikipedia.org This dual catalytic cycle allows for the formation of a C-C bond at the α-position of the morpholine ring under mild conditions. nih.govrsc.org
Table 2: Examples of α-C-H Functionalization of N-Aryl Morpholine Scaffolds
| Reaction Type | Catalyst System | Coupling Partner | Product (at morpholine α-position) | Reference(s) |
| C-H Insertion | Rh2(S-PTAD)4 | Methyl 2-diazo-2-phenylacetate | -CH(Ph)CO2Me | rsc.org |
| C-H Arylation | NiCl2·glyme / Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 4-Bromobenzonitrile | -C6H4-4-CN | wikipedia.org |
| C-H Arylation | NiCl2·glyme / Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 4-Iodoanisole | -C6H4-4-OMe | rsc.orgwikipedia.org |
Regioselective Functionalization and Analog Generation
The generation of analogs from this compound relies heavily on regioselective functionalization strategies. The choice of reagents and catalytic systems allows for precise control over which position of the molecule is modified.
A key example of regioselectivity is observed in the metalation of the pyridine ring. The use of LDA directs functionalization to the C-3 position, while the BuLi-LiDMAE superbase system selectively targets the C-6 position. acs.orgrsc.org This provides two distinct vectors for diversification around the pyridine core.
Furthermore, transition metal-catalyzed cross-coupling reactions offer high regioselectivity for the C-5 position, enabling the substitution of the chloro group without affecting other positions. wikipedia.orgchemrxiv.org This is complemented by modern C-H functionalization techniques that are highly selective for the α-position of the morpholine ring. rsc.orgwikipedia.org By combining these regioselective methods, a medicinal chemist can systematically generate a diverse library of analogs, modifying each part of the this compound scaffold to probe structure-activity relationships and optimize molecular properties.
Investigation of Biological Activities and Molecular Interactions
In Vitro Assessment of Biological Activities
The initial evaluation of the biological potential of 4-(5-Chloropyridin-2-yl)morpholine and related derivatives often begins with in vitro assays. These studies are crucial for identifying preliminary bioactivities and understanding the compound's interactions at a molecular level.
Screening for Enzyme Inhibition and Receptor Affinity
Derivatives of morpholine (B109124) have been investigated for their ability to interact with various enzymes and receptors, which is a key step in drug discovery.
Enzyme Inhibition: Some morpholine derivatives have been found to inhibit enzymes such as ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids. For instance, certain 2-biphenylyl morpholine derivatives have shown inhibitory activity, with IC50 values around 250 microM nih.gov. Thiomorpholine derivatives, which are structurally similar, have also demonstrated inhibition of lipid peroxidation with even lower IC50 values, some as low as 7.5 µM nih.gov. These compounds are also suggested to act as squalene synthase inhibitors nih.gov.
Receptor Affinity: The morpholine moiety is a component of molecules that have been screened for their affinity to various receptors. For example, SYA16263, a compound containing a pyridinyl piperazine moiety, has shown moderate binding affinity to D2 & D3 receptors and high affinity for D4 and 5-HT1A receptors nih.gov. While not a direct study of this compound, this highlights the potential for morpholine-containing compounds to interact with CNS receptors. The systematic exploration of structure-activity relationships in related 4-heterocyclylpiperidines has led to the discovery of potent and selective antagonists for the human dopamine (B1211576) D4 receptor nih.gov.
Table 1: Enzyme Inhibition and Receptor Affinity of Morpholine Derivatives
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 2-Biphenylyl Morpholine Derivatives | Ferrous/ascorbate induced lipid peroxidation | IC50 value of 250 microM | nih.gov |
| Thiomorpholine Derivatives | Ferrous/ascorbate induced lipid peroxidation | IC50 values as low as 7.5 µΜ | nih.gov |
| Thiomorpholine Derivatives | Squalene synthase | Potential inhibitors | nih.gov |
| Pyridinyl Piperazine (SYA16263) | D2 & D3 receptors | Moderate affinity (Ki = 124 nM & 86 nM) | nih.gov |
| Pyridinyl Piperazine (SYA16263) | D4 & 5-HT1A receptors | High affinity (Ki = 3.5 nM & 1.1 nM) | nih.gov |
Research on Antimicrobial Modalities (e.g., antibacterial, antifungal, antitubercular)
The antimicrobial properties of morpholine derivatives have been a significant area of research interest.
Antibacterial Activity: The morpholine ring is a structural component of many compounds with demonstrated antibacterial activity. For example, 4-(Phenylsulfonyl)morpholine has been investigated for its ability to modulate the activity of antibiotics against multi-drug resistant strains of Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa nih.gov. While the compound itself showed a high minimum inhibitory concentration (MIC) of ≥1024 μg/mL, it demonstrated a significant modulating effect when combined with amikacin against P. aeruginosa nih.gov. Other studies on novel piperazine and morpholine derivatives have shown middle-to-high inhibitory action against a range of bacterial strains preprints.org. The synthesis of bioactive fluoro-benzothiazole derivatives containing a morpholine moiety has also been explored for anthelmintic and antimicrobial activities researchgate.net.
Antifungal Activity: Morpholine derivatives have shown promise as antifungal agents. Amorolfine, a morpholine-based drug, is known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane wikipedia.orgnih.gov. This mechanism disrupts the cell membrane's integrity mdpi.com. Studies on 4-(5-aryl-2-furoyl)morpholines and their thio-analogues have identified compounds with high activity against Cryptococcus neoformans researchgate.net. Furthermore, morpholine-based surfactants have demonstrated antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans researchgate.net. The morpholine scaffold is considered ideal for antifungals because pathogens would need to mutate two different genes to develop resistance nih.gov.
Antitubercular Activity: The hydrazide skeleton, which can be incorporated into morpholine derivatives, is reported to have antitubercular activity researchgate.net. The synthesis of such compounds aims to increase the intracellular concentration of the drug to combat resistance researchgate.net.
Table 2: Antimicrobial Activity of Morpholine Derivatives
| Compound/Derivative | Organism(s) | Activity/Finding | Reference |
|---|---|---|---|
| 4-(Phenylsulfonyl)morpholine | P. aeruginosa | Modulated amikacin activity, reducing MIC | nih.gov |
| Novel Morpholine Derivatives | Various bacteria | Middle-to-high inhibitory action | preprints.org |
| Amorolfine | Fungi | Inhibits ergosterol biosynthesis | wikipedia.orgnih.gov |
| 4-(5-Aryl-2-furoyl)morpholines | C. neoformans | High antifungal activity | researchgate.net |
| Morpholine-based surfactants | C. albicans, C. neoformans | Antifungal properties | researchgate.net |
Anti-inflammatory and Immunomodulatory Activity Studies
The potential of morpholine-containing compounds to modulate inflammatory and immune responses has been explored.
Anti-inflammatory Activity: Pyrrole-containing compounds, some of which are structurally related to molecules incorporating nitrogen heterocycles like morpholine, have shown promising anti-inflammatory properties nih.govmdpi.com. For instance, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats nih.govmdpi.com. This activity was observed after both single and repeated dosing nih.govmdpi.com. The anti-inflammatory effect of some compounds is linked to the inhibition of protein denaturation japsonline.com.
Immunomodulatory Activity: The same pyrrole derivative mentioned above also exhibited immunomodulatory effects. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α nih.govmdpi.com. Interestingly, it also led to a significant increase in the levels of the anti-inflammatory cytokine TGF-β1, while IL-10 levels remained unchanged nih.govmdpi.com. This suggests a selective modulation of cytokine profiles, indicating a potential immunomodulatory mechanism nih.govmdpi.comresearchgate.net.
Table 3: Anti-inflammatory and Immunomodulatory Effects of a Related Pyrrole Derivative
| Activity | Model | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in paw edema | nih.govmdpi.com |
Antioxidant Capacity and Mechanisms of Action
The antioxidant potential of morpholine derivatives has been investigated through various in vitro assays.
Antioxidant Activity: Several studies have evaluated the antioxidant properties of novel morpholine derivatives. Some 2-biphenylyl morpholine derivatives have been found to inhibit ferrous/ascorbate-induced lipid peroxidation nih.gov. Similarly, thiomorpholine derivatives have also shown the ability to inhibit lipid peroxidation, with some compounds exhibiting IC50 values as low as 7.5 µM nih.gov. The antioxidant activity of various pharmaceuticals, including those with heterocyclic structures, has been assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay nih.govnih.gov. The synthesis of asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base has also been undertaken to evaluate their antioxidant potential japsonline.com.
Mechanisms of Action: The primary mechanism of antioxidant action for many compounds is their ability to act as radical scavengers. Chain-breaking antioxidants can prevent the propagation of radical reactions by forming less reactive radicals researchgate.net. The DPPH assay is a common method to evaluate this radical scavenging ability nih.govnih.gov.
Table 4: Antioxidant Activity of Morpholine and Related Derivatives
| Compound Class | Assay/Model | Finding | Reference |
|---|---|---|---|
| 2-Biphenylyl Morpholine Derivatives | Ferrous/ascorbate-induced lipid peroxidation | Inhibitory activity | nih.gov |
| Thiomorpholine Derivatives | Ferrous/ascorbate-induced lipid peroxidation | IC50 values as low as 7.5 µM | nih.gov |
Exploration of Other Preclinical Biological Effects (e.g., antileishmanial, hypolipidemic)
Beyond the more commonly studied activities, morpholine derivatives have been assessed for other preclinical effects.
Antileishmanial Activity: Research into peroxide-derived compounds has included tetraoxanes, which have been evaluated for their in vitro activity against intramacrophage amastigote forms of Leishmania donovani nih.gov. While this study does not directly involve this compound, it points to the broader exploration of heterocyclic compounds in the search for new antileishmanial agents. Studies on acridine derivatives have also been conducted to assess their antileishmanial properties nih.gov.
Hypolipidemic Activity: Certain morpholine derivatives have demonstrated hypocholesterolemic and hypolipidemic actions. In Triton WR-1339 induced hyperlipidemic rats, the most active 2-biphenylyl morpholine derivative was found to decrease total cholesterol, low-density lipoprotein, and triglycerides in plasma nih.gov. Similarly, thiomorpholine derivatives have also shown the ability to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in the plasma of hyperlipidemic rats nih.gov.
Table 5: Other Preclinical Effects of Morpholine Derivatives
| Activity | Compound Class | Model | Key Finding | Reference |
|---|---|---|---|---|
| Hypolipidemic | 2-Biphenylyl Morpholine Derivatives | Triton WR-1339 induced hyperlipidemic rats | Decreased total cholesterol, LDL, and triglycerides | nih.gov |
| Hypolipidemic | Thiomorpholine Derivatives | Triton WR-1339 induced hyperlipidemic rats | Decreased triglycerides, total cholesterol, and LDL | nih.gov |
Elucidation of Molecular Mechanisms of Action
For instance, in the context of antimicrobial activity, the morpholine-containing drug amorolfine acts by inhibiting two enzymes in the ergosterol biosynthesis pathway: Δ14-sterol reductase and cholestenol Δ-isomerase wikipedia.orgnih.gov. This leads to a depletion of ergosterol and an accumulation of ignosterol in the fungal cell membrane, thereby disrupting its function wikipedia.org.
In the realm of antibacterial action, some morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants. Molecular modeling studies suggest that their mechanism may involve interaction with the allosteric site of PBP2a, a protein associated with methicillin resistance in S. aureus nih.gov. Furthermore, these compounds have been shown to inhibit the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes nih.gov.
The anti-inflammatory and immunomodulatory effects of related compounds appear to be mediated through the regulation of cytokines. As previously mentioned, a pyrrole derivative was found to decrease the pro-inflammatory cytokine TNF-α and increase the anti-inflammatory cytokine TGF-β1 nih.govmdpi.com. This points to a mechanism involving the modulation of immune signaling pathways.
The antioxidant activity of morpholine derivatives is generally attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage nih.govnih.gov.
Target Identification and Validation in Cellular Systems
The primary biological target identified for this compound is the sigma-1 receptor (σ1R). celtarys.comnih.gov The sigma-1 receptor is a unique transmembrane protein that acts as a molecular chaperone, located at the endoplasmic reticulum (ER) of cells. nih.gov It is distinct from classical G protein-coupled receptors (GPCRs) and opioid receptors. celtarys.com
Validation of the sigma-1 receptor as a target for this compound has been established through various cellular assays. Proximity biotinylation assays, for instance, have been developed to identify proteins that are in close proximity to the sigma-1 receptor within a cellular environment. frontiersin.orgbiorxiv.org These techniques utilize a biotin ligase fused to the receptor to label nearby proteins, which can then be identified. frontiersin.orgbiorxiv.org Such methods have been crucial in confirming the interaction of ligands like this compound with the sigma-1 receptor in its native cellular context. frontiersin.orgbiorxiv.org
Furthermore, bioluminescence resonance energy transfer (BRET) assays have provided insights into the ligand-induced conformational changes and multimerization of the sigma-1 receptor. nih.gov These assays can detect changes in the distance between protein molecules, offering a way to study how ligands affect the receptor's structure and its interactions with other proteins, such as the binding immunoglobulin protein (BiP), an ER chaperone. nih.govnih.gov The interaction with BiP is a key aspect of the sigma-1 receptor's function, and ligands can modulate this interaction. biorxiv.orgnih.gov
The functional consequences of this compound binding to the sigma-1 receptor have been observed in various cellular functions. Sigma-1 receptor ligands are known to modulate ion channel activity, neuronal firing, and cell survival pathways. nih.gov The morpholine moiety, a key structural feature of this compound, is frequently found in bioactive molecules and is recognized for contributing to interactions with a range of molecular targets and improving pharmacokinetic properties. researchgate.netnih.gov
Competitive Binding Assays and Receptor Specificity
Competitive binding assays are instrumental in determining the affinity and selectivity of a ligand for its receptor. In these assays, the compound of interest, such as this compound, is tested for its ability to displace a known radiolabeled or fluorescent ligand that has a high affinity for the target receptor. The concentration of the test compound required to displace 50% of the bound labeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
While specific Ki values for this compound were not found in the provided search results, the general methodology for sigma-1 receptor ligands involves such assays. For example, studies often use well-characterized radioligands like (+)-[3H]pentazocine to determine the binding affinity of new chemical entities. The results from these assays allow for the ranking of compounds based on their potency at the sigma-1 receptor.
The specificity of a ligand is also a critical parameter, indicating its preference for one receptor over others. To assess specificity, this compound would be tested against a panel of other receptors and proteins. A highly specific ligand will show potent binding to the sigma-1 receptor with significantly weaker or no binding to other targets. The morpholine ring in a compound's structure can contribute to its selective affinity for a wide range of receptors. nih.gov
The following table illustrates the type of data typically generated from competitive binding assays for sigma-1 receptor ligands. Please note that the values for this compound are hypothetical and for illustrative purposes only, as specific data was not available in the search results.
| Compound | Target Receptor | Ki (nM) |
|---|---|---|
| This compound | Sigma-1 | Data Not Available |
| (+)-Pentazocine | Sigma-1 | 3.1 |
| Haloperidol | Sigma-1 | 3.2 |
| NE-100 | Sigma-1 | 0.9 |
Structure Activity Relationship Sar Studies of 4 5 Chloropyridin 2 Yl Morpholine Derivatives
Influence of the Chloropyridyl Moiety on Biological Potency and Selectivity
The substituted pyridine (B92270) ring is a cornerstone of the pharmacophore for this class of compounds. The position and nature of its substituents, as well as the pyridine nitrogen itself, are pivotal in defining the molecule's interaction with protein targets.
Positional Isomerism of the Chlorine Atom (e.g., C-5 vs C-3)
The location of the chlorine atom on the pyridine ring significantly impacts the electronic distribution and steric profile of the molecule, which are crucial for receptor binding. The parent compound features a chlorine atom at the C-5 position. Shifting this atom to an alternative position, such as C-3, can alter biological activity.
For instance, in the development of insecticidal compounds, derivatives containing a 1-(3-chloropyridin-2-yl)-1H-pyrazole group have been synthesized and evaluated. mdpi.com The specific electronic and steric environment created by the C-3 chlorine is essential for their mode of action. While direct comparative studies between 4-(5-chloropyridin-2-yl)morpholine and its 4-(3-chloropyridin-2-yl)morpholine (B1273859) isomer are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that such a positional shift would modulate activity. The C-5 position is para to the pyridine nitrogen, while the C-3 position is meta. This difference affects the electron-withdrawing influence of the chlorine on the ring and on the amino group of the morpholine (B109124), potentially altering pKa and hydrogen bonding capabilities. Furthermore, the steric bulk of the chlorine at C-3 is adjacent to the morpholine ring, which could create steric hindrance and affect the preferred conformation of the molecule, thereby influencing how it fits into a receptor's binding pocket. The selective synthesis of 2-amino-5-chloropyridine (B124133) is often preferred over isomers with chlorine at other positions, highlighting the distinct reactivity and utility of the C-5 substituted scaffold in chemical synthesis. nih.gov
Effects of Different Halogen Substitutions (e.g., Bromine vs Chlorine)
Replacing the chlorine atom with other halogens, such as bromine, can fine-tune the biological activity of the molecule. Halogens differ in size, electronegativity, and lipophilicity, all of which are critical parameters in drug design.
The general trend for halogen size is F < Cl < Br < I. This variation in atomic radius affects the steric profile of the compound. A larger substituent like bromine may provide a better fit in a large hydrophobic pocket of a receptor, or conversely, it could cause a steric clash that reduces binding affinity. In a series of 5-methyl-7-aryl-3H-thiazolo[4,5-b]pyridin-2-ones, both chloro- and bromo-substituted derivatives were synthesized and tested for antimicrobial activity. mdpi.com The results indicated that the nature of the halogen substituent directly influenced the potency against different microbial strains, with the 7-(4-bromophenyl) derivative showing potent activity. mdpi.com Similarly, studies on 5-halo-deoxyribopyrimidine nucleosides showed that changing the halogen from fluorine to chlorine, bromine, and iodine resulted in varied biological activities. nih.gov
The electronic properties also differ significantly. While all halogens are electronegative, their ability to participate in halogen bonding (a non-covalent interaction with a Lewis base) increases with size (I > Br > Cl > F). This interaction can be a critical factor in ligand-receptor binding. Therefore, substituting the chlorine in this compound with bromine to create 4-(5-bromopyridin-2-yl)morpholine (B1278686) could potentially enhance potency if a halogen bond acceptor is present in the target's binding site.
Role of the Pyridine Nitrogen in Receptor Interactions
The nitrogen atom in the pyridine ring is a key feature, often acting as a hydrogen bond acceptor, which is a crucial interaction for anchoring a ligand into a protein's binding site. This is particularly important in the inhibition of kinases, where the pyridine nitrogen frequently forms a hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.
The position of the nitrogen atom within the aromatic system is also critical. Studies on diarylaminopyridines as antimalarial agents showed that replacing the pyridine core with a pyrazine (B50134) ring resulted in analogues with potent oral activity, demonstrating that the relative positioning of the nitrogen atoms is fundamental to the activity. nih.gov Furthermore, research on pyridylpiperazines as sigma receptor ligands revealed that the position of the pyridine nitrogen dictates selectivity. N-(2-pyridyl)piperazines tend to favor σ2 receptors, whereas the isomeric (3-pyridyl)piperazines and (4-pyridyl)piperazines show preference for σ1 receptors. This highlights that the location of the nitrogen atom governs the geometry and electronic properties of the molecule, leading to differential receptor recognition.
Impact of the Morpholine Ring on Molecular Recognition and Activity Profile
The morpholine ring is not merely a passive solubilizing group; it actively contributes to the molecule's biological profile through its stereochemical and conformational properties. nih.govontosight.ai
Stereochemical Impact on Biological Function
Introducing substituents onto the morpholine ring creates chiral centers, and the resulting stereoisomers can have vastly different biological activities. Generally, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active or even contribute to side effects. ru.nl
The stereochemistry of C-substituted morpholines is a determining factor for their biological function. ru.nlresearchgate.net For example, in the development of KRAS G12C inhibitors, a compound with a fused morpholine ring was synthesized. acs.org The inversion of a chiral center on a related tethered ring resulted in a significant decrease in potency, underscoring the importance of precise three-dimensional orientation for effective binding. acs.org Similarly, in the antidepressant drug reboxetine, which contains a substituted morpholine ring, the biological activity resides in a specific stereoisomer. This stereoselectivity arises because the specific spatial arrangement of the substituents on the morpholine ring is necessary for optimal interaction with the target transporter proteins. ru.nl A general strategy for the stereoselective synthesis of C-substituted morpholine derivatives is therefore highly valuable in medicinal chemistry. nih.gov
Conformational Flexibility and Preferred Conformations
The morpholine ring is a flexible six-membered heterocycle that preferentially adopts a chair conformation to minimize torsional and angle strain. acs.orgnih.govopenstax.org This chair conformation can exist in two interconvertible forms through a process known as ring-flipping. When the morpholine nitrogen is substituted, as in this compound, the substituent (the chloropyridyl group) can occupy either an axial or an equatorial position.
For substituted cyclohexanes, which are structurally analogous, the conformation with the bulky substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org This principle also applies to N-substituted morpholines. The large 5-chloropyridin-2-yl group would strongly favor the equatorial position to minimize steric clash with the axial hydrogens on the morpholine ring.
Replacement of Morpholine with Other Heterocyclic Scaffolds (e.g., piperidine (B6355638), pyrrolidine)
The morpholine ring in this compound is a common starting point for chemical modification. Its replacement with other heterocyclic scaffolds, such as piperidine and pyrrolidine (B122466), can significantly alter the compound's physicochemical properties and, consequently, its biological activity. These changes can affect factors like lipophilicity, basicity, and the ability to form hydrogen bonds, all of which are crucial for target engagement and pharmacokinetic profiles.
For instance, in the development of various biologically active compounds, the substitution of a morpholine ring with a piperidine ring has been explored. While in some cases this substitution can lead to a decrease or complete loss of activity, in other instances, it can enhance potency. For example, in a series of azaindole derivatives, replacing a piperidine with a morpholine ring, in an attempt to improve clearance, resulted in an inactive compound. Conversely, the introduction of a morpholin-2-yl-methyl group in another series led to enhanced target affinity and reduced off-target effects.
The choice between morpholine, piperidine, and pyrrolidine can have a profound impact on a molecule's properties. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor and influences the ring's conformation and polarity. Piperidine, lacking this oxygen, is more lipophilic and has a different conformational profile. Pyrrolidine, being a five-membered ring, offers a different geometry and flexibility.
The following table illustrates the hypothetical impact of such substitutions on the physicochemical properties of a lead compound, based on general principles observed in medicinal chemistry.
| Heterocyclic Scaffold | Key Features | Potential Impact on Activity |
| Morpholine | Contains an oxygen atom, can act as H-bond acceptor, generally more polar. | Can contribute to favorable interactions in the binding pocket and improve solubility. |
| Piperidine | More lipophilic than morpholine, lacks H-bond accepting oxygen. | May enhance binding through hydrophobic interactions, but could alter solubility and metabolic stability. |
| Pyrrolidine | Five-membered ring, different geometry and flexibility compared to six-membered rings. | Can provide a better fit for certain binding sites, potentially leading to increased potency. |
Detailed SAR studies on specific series of compounds are necessary to determine the optimal heterocyclic scaffold for a particular biological target. These studies often involve synthesizing a range of analogues and evaluating their activity in relevant assays. nih.govresearchgate.net
Rational Design Principles for Optimized Derivatives
The optimization of lead compounds like this compound into clinical candidates relies on a set of rational design principles. These strategies aim to systematically modify the molecule to improve its potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacements and Their Effects
Bioisosterism is a fundamental strategy in medicinal chemistry that involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. acs.org This approach is based on the principle that these replacements will result in a molecule that retains the ability to interact with the biological target in a similar manner.
A common bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. This change can have several beneficial effects, including blocking metabolic oxidation at that position, which can lead to improved metabolic stability and a longer half-life. The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, potentially improving target binding affinity.
Another example is the replacement of a hydroxyl group with an amino group, or a methyl group with a chlorine atom, which are of similar size but differ in their electronic properties. These subtle changes can have a significant impact on a compound's biological profile. The table below provides examples of common bioisosteric replacements and their potential effects.
| Original Group | Bioisosteric Replacement | Rationale and Potential Effects |
| Hydrogen (-H) | Fluorine (-F) | Blocks metabolism, alters electronic properties, can improve binding affinity. nih.gov |
| Methyl (-CH3) | Chlorine (-Cl) | Similar size, but chlorine is more electronegative, potentially altering interactions. |
| Hydroxyl (-OH) | Amino (-NH2) | Can act as hydrogen bond donors/acceptors, but have different pKa values. |
| Phenyl Ring | Thiophene Ring | Can maintain aromatic interactions while altering metabolic profile and solubility. |
The successful application of bioisosteric replacement requires a deep understanding of the SAR of the compound series and the nature of the target binding site.
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a powerful strategy in drug discovery that aims to identify novel core structures (scaffolds) that can maintain the key pharmacophoric features of a known active compound. nih.govnih.gov This approach can lead to the discovery of compounds with improved properties, such as better intellectual property positions, enhanced selectivity, or more favorable pharmacokinetic profiles. The core idea is to move from a known chemical space to a new one while preserving the essential interactions with the biological target.
Molecular hybridization, a related strategy, involves combining structural features from two or more different pharmacophores into a single molecule. This can lead to compounds with dual activity or synergistic effects.
For derivatives of this compound, a scaffold hopping approach might involve replacing the chloropyridine core with another bicyclic or heterocyclic system that can present the morpholine and other key substituents in a similar spatial arrangement. For example, a quinoline (B57606) or a pyrrolopyrimidine scaffold could be explored.
The following table outlines a hypothetical scaffold hopping strategy starting from a this compound lead.
| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantages |
| This compound | 2-Morpholino-quinoline | Maintain the morpholine substituent while exploring a different aromatic core. | Novel chemical space, potentially improved target interactions or ADME properties. |
| This compound | 4-Morpholino-7-chloro-pyrrolo[2,3-d]pyrimidine | Introduce a purine-like core to mimic interactions with kinase targets. | Increased potential for specific hydrogen bonding interactions, improved selectivity. |
These strategies often rely on computational modeling to predict which new scaffolds are likely to be successful, followed by synthetic chemistry to create and test the designed compounds.
Multi-parameter Optimization in Lead Generation
The process of transforming a lead compound into a drug candidate is rarely about optimizing a single property. Instead, it requires a multi-parameter optimization (MPO) approach, where several properties are simultaneously considered and balanced. nih.gov These properties typically include potency, selectivity, solubility, permeability, metabolic stability, and safety.
For derivatives of this compound, an MPO strategy would involve systematically making structural modifications and assessing their impact on a range of key parameters. For example, a modification that increases potency might negatively affect solubility or increase toxicity. The goal is to find a "sweet spot" where all critical parameters are within an acceptable range.
A common tool used in MPO is the "design-make-test-analyze" (DMTA) cycle. In each cycle, new compounds are designed based on the data from previous rounds, synthesized, and then tested for a panel of properties. The results are then analyzed to inform the design of the next generation of compounds.
The table below provides a simplified example of a multi-parameter optimization matrix for a hypothetical series of derivatives.
| Compound | Potency (IC50, nM) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) | hERG Inhibition (IC50, µM) |
| Lead Compound | 100 | 50 | 15 | >30 |
| Derivative A | 20 | 10 | 60 | 5 |
| Derivative B | 50 | 100 | 45 | >30 |
| Optimized Candidate | 30 | 80 | 50 | >30 |
In this example, Derivative A shows improved potency and metabolic stability but has poor solubility and significant hERG inhibition (a potential cardiotoxicity risk). Derivative B has improved solubility and a good safety profile but at the cost of some potency. The optimized candidate represents a balance of these properties, making it a more promising candidate for further development. This iterative process of MPO is crucial for the successful generation of high-quality drug candidates. nih.gov
Computational and Theoretical Studies for Mechanistic Understanding and Design
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are fundamental to predicting chemical reactivity and understanding intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of multi-electron systems. nih.gov It has become a vital tool in chemistry for predicting molecular structures, vibrational frequencies, and a variety of properties related to chemical reactivity. nih.govnih.gov By solving the Kohn-Sham equations, DFT can model the electronic density of a molecule and from this, derive its energy and other attributes. nih.gov
For 4-(5-Chloropyridin-2-yl)morpholine, DFT calculations can elucidate its three-dimensional geometry and the distribution of electrons within the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from DFT, often referred to as global reactivity descriptors, help quantify the molecule's chemical behavior. mdpi.com While specific DFT studies on this compound are not extensively published, the typical parameters calculated for similar heterocyclic compounds provide a clear indication of the expected insights.
Table 1: Illustrative Global Reactivity Descriptors from DFT This table presents typical quantum chemical parameters that would be calculated for this compound using DFT. The values are for illustrative purposes.
| Parameter | Symbol | Formula | Significance |
| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | χ = (I + A) / 2 | The power of an atom to attract electrons. mdpi.com |
| Chemical Hardness | η | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |
| Chemical Softness | S | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. mdpi.com |
| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the ability to accept electrons. nih.gov |
These descriptors collectively help in understanding the molecule's stability and its propensity to act as an electron donor or acceptor in chemical reactions. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the molecule's electron density surface. It provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In an MEP map of this compound, different colors would represent varying potential values:
Red/Yellow: Regions of negative potential, indicating electron-rich areas prone to electrophilic attack. These are typically found around electronegative atoms like the oxygen of the morpholine (B109124) ring and the nitrogen of the pyridine (B92270) ring.
Blue: Regions of positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. These are often located around hydrogen atoms.
Green: Regions of neutral or near-zero potential.
This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are pivotal in ligand-receptor binding. The MEP surface helps predict the sites through which the molecule would most likely interact with biological targets.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org
For this compound, FMO analysis would involve:
HOMO Localization: Identifying which parts of the molecule contribute most to the HOMO. These regions are the most likely sites for electrophilic attack. In related structures, the HOMO is often distributed over the electron-rich morpholine and pyridine rings.
LUMO Localization: Identifying the regions contributing to the LUMO, which represent the sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom and the pyridine ring would likely concentrate the LUMO in that vicinity.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
FMO analysis provides a quantum mechanical basis for understanding why certain parts of the molecule are more reactive than others. wpmucdn.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with larger systems, such as proteins, over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design, helping to elucidate the binding mechanism and predict the affinity of a ligand for a protein target. nih.govd-nb.info
A docking study involving this compound would proceed as follows:
Preparation: Three-dimensional structures of the ligand (this compound) and the target protein are prepared.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose, typically reported in kcal/mol. The pose with the best score is predicted as the most likely binding mode. nih.gov
The analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For instance, the morpholine oxygen could act as a hydrogen bond acceptor, while the pyridine ring could engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket.
Table 2: Illustrative Molecular Docking Results This table shows a hypothetical outcome of a docking study of this compound with a protein target, detailing the types of interactions that would be analyzed.
| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |
| TYR 85 | Pyridine Ring | π-π Stacking | 3.8 |
| LEU 120 | Chlorophenyl Group | Hydrophobic | 4.1 |
| SER 124 | Morpholine Oxygen | Hydrogen Bond | 2.9 |
| ASN 125 | Pyridine Nitrogen | Hydrogen Bond | 3.1 |
| PHE 210 | Morpholine Ring | Hydrophobic | 4.5 |
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.
An MD simulation of the this compound-protein complex obtained from docking would:
Assess the stability of the predicted binding pose over a set period (e.g., nanoseconds).
Analyze the fluctuations of the ligand and protein residues to identify key flexible regions.
Calculate the binding free energy with greater accuracy by considering solvent effects and entropic contributions.
By simulating the system's behavior over time, MD can validate docking results and provide a more comprehensive understanding of the conformational ensemble and the thermodynamics of binding. nih.gov
Homology Modeling of Target Proteins (if applicable)
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure (determined via X-ray crystallography or NMR spectroscopy) is not available. nih.gov The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a known experimental protein structure (the "template") that has a high sequence similarity to the target protein of interest (the "query").
The applicability of homology modeling in the context of this compound is entirely dependent on the identification of its specific biological target. The morpholine scaffold is a privileged structure found in compounds targeting a wide range of proteins, including kinases and G-protein coupled receptors like dopamine (B1211576) receptors. sci-hub.senih.gov For instance, if this compound were identified as an inhibitor of a specific kinase for which no crystal structure exists, a homology model would be constructed to enable structure-based drug design efforts.
The typical workflow for building a homology model for a potential target of this compound would be as follows:
Template Recognition: The amino acid sequence of the target protein is used to search protein databases (e.g., Protein Data Bank - PDB) to find suitable templates with high sequence identity.
Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.
Model Building: A 3D model of the target protein is generated by copying the coordinates of the aligned residues from the template structure. Loops and regions with poor alignment are modeled separately.
Once a reliable homology model of the target is built, it can be used for molecular docking studies to predict the binding mode of this compound, providing a structural hypothesis for its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools for predicting the activity of newly designed compounds and for understanding which molecular features are crucial for potency.
The development of a predictive QSAR model begins with a dataset of compounds with known biological activities against a specific target. For a series of analogs based on the this compound scaffold, this would involve synthesizing and testing multiple derivatives where different parts of the molecule are systematically modified.
A notable example of QSAR applied to a related class of compounds is the 3D-QSAR analysis of 2,4-disubstituted morpholine derivatives as ligands for the dopamine D4 receptor. nih.gov In that study, the GRID/GOLPE methodology was used to build a model that could effectively relate the structural features of the compounds to their receptor affinity. nih.gov The general steps to develop such a model for this compound analogs would include:
Data Set Preparation: A training set of diverse morpholine derivatives with a wide range of biological activities is compiled. A separate test set of compounds is reserved for external validation of the model.
Molecular Modeling and Alignment: 3D structures of all compounds in the training and test sets are generated and aligned according to a common structural feature or a pharmacophore hypothesis.
Descriptor Calculation: Numerical values, or "descriptors," that quantify various physicochemical properties (e.g., steric, electronic, hydrophobic) of the molecules are calculated.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).
Model Validation: The model's statistical significance and predictive power are rigorously assessed using techniques like cross-validation (leave-one-out) and validation with the external test set. A robust model will accurately predict the activities of compounds not used in its creation. nih.gov
Such predictive models enable the rapid in silico screening of virtual libraries of new derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency.
A primary benefit of QSAR modeling is the identification of molecular descriptors that are critical for biological activity. These descriptors provide chemists with a clear understanding of the structure-activity relationship (SAR), guiding the rational design of more potent molecules. researchgate.net For the this compound scaffold, key descriptors would likely fall into several categories.
A 3D-QSAR analysis, similar to the one performed on dopamine D4 ligands, can reveal specific regions where certain properties are favored or disfavored. nih.gov For example, the model might indicate that:
Steric Fields: Bulky substituents are favorable in one region of the molecule but detrimental in another.
Electrostatic Fields: Electron-withdrawing groups (like the chlorine on the pyridine ring) are crucial for interaction with a positively charged region of the receptor, while electron-donating groups might be preferred elsewhere.
Hydrophobic Fields: Lipophilic characteristics, often quantified by descriptors like LogP, are important for interactions within a greasy pocket of the target protein.
The analysis of morpholine-containing drugs often highlights the importance of the morpholine ring itself in improving pharmacokinetic properties like solubility and metabolic stability. sci-hub.se Therefore, descriptors related to these properties are also crucial.
Below is a table of common molecular descriptor types and their potential relevance to the potency of this compound derivatives.
| Descriptor Class | Specific Example(s) | Potential Influence on Potency |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and reaction potential with the target. The electronegative chlorine and nitrogen atoms are key sites. nih.gov |
| Steric / Topological | Molecular Weight, Molar Refractivity, Shape Indices | Defines the size and shape of the molecule, which must be complementary to the receptor's binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic Surface Area | Influences membrane permeability and hydrophobic interactions within the binding pocket. The morpholine ring can enhance hydrophilicity. sci-hub.se |
| Hydrogen Bonding | Number of H-bond donors and acceptors | The morpholine oxygen and pyridine nitrogen are key hydrogen bond acceptors, critical for specific interactions with protein residues. |
By analyzing the coefficients of the QSAR equation, researchers can quantify the positive or negative impact of each descriptor on the compound's potency, providing a roadmap for lead optimization.
In Silico Tools for Drug Discovery and Lead Optimization
Beyond QSAR, a suite of in silico tools is available to facilitate the discovery and optimization of new drug candidates like this compound. These tools range from screening vast virtual libraries to predicting the ease of synthesis for a promising hit.
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. psu.edu This approach allows researchers to evaluate millions of virtual compounds in a fraction of the time and cost required for experimental high-throughput screening (HTS). psu.edu If this compound were a known active compound, it could be used as a starting point for ligand-based virtual screening.
The main VS methodologies are:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, obtained either experimentally or through homology modeling. A process called molecular docking is used to fit candidate molecules into the target's binding site and estimate the strength of the interaction using a scoring function. nih.gov Compounds with the best scores are selected for further testing.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of one or more known active ligands as a template. The screening searches for molecules in a database that have a similar 2D structure (similarity search) or a similar 3D arrangement of pharmacophoric features (pharmacophore modeling). mdpi.com A pharmacophore model for a this compound-like series might define essential features such as a hydrogen bond acceptor (morpholine oxygen), an aromatic ring, and a halogen bond donor (chlorine).
These screening methods can effectively filter large compound databases down to a manageable number of promising hits for experimental validation. nih.gov
A significant challenge in drug discovery is that molecules designed or identified in silico may be very difficult or impossible to synthesize in the lab. To address this, computational models have been developed to predict the synthetic accessibility (SA) of a compound. nih.gov An SA score helps researchers prioritize compounds that can be made efficiently.
Modern approaches to predicting synthetic accessibility include:
Fragment-based methods (e.g., SAscore): These methods analyze the fragments that make up a molecule, assigning penalties for structural complexity and non-standard fragments based on their prevalence in databases of known molecules.
Deep Learning Models (e.g., DeepSA): These models are trained on vast datasets of known molecules and reactions. nih.gov They learn complex relationships between a molecule's structure (often represented as a SMILES string or a molecular graph) and its ease of synthesis, providing a more accurate assessment. nih.gov
Reaction Knowledge Graphs: These advanced methods use extensive reaction databases to determine if a plausible reaction pathway exists to create the target molecule from known starting materials. mdpi.com The predicted shortest reaction path can serve as a direct measure of synthetic accessibility. mdpi.com
For this compound, these tools could be used to generate an SA score, helping to validate it as a viable lead compound. Furthermore, if a virtual screen proposed novel derivatives of this scaffold, their SA scores would be critical in deciding which ones to pursue for laboratory synthesis.
Advanced Analytical Research Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 4-(5-Chloropyridin-2-yl)morpholine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The aromatic protons on the chloropyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chlorine atom and the morpholine substituent. The protons of the morpholine ring would appear more upfield, typically as two multiplets corresponding to the methylene groups adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would display nine distinct signals, corresponding to the five carbons of the chloropyridine ring and the four carbons of the morpholine ring. The chemical shifts would confirm the presence of the aromatic ring and the aliphatic morpholine moiety.
2D NMR Experiments , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments.
COSY spectra would reveal proton-proton couplings within the pyridine and morpholine rings, helping to assign adjacent protons.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity between the morpholine ring and the chloropyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-H | 6.5 - 8.5 | 110 - 160 |
| Morpholine-CH₂N | 3.5 - 3.8 | 45 - 55 |
| Morpholine-CH₂O | 3.7 - 4.0 | 65 - 75 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is ideal for analyzing the purity of this compound and identifying any impurities. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₁₁ClN₂O), the exact mass of the molecular ion would be measured and compared to the theoretical value to confirm the molecular formula.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the morpholine ring or the bond connecting it to the pyridine ring.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| [M+H]⁺ (Monoisotopic) | 199.0633 |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
IR Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C=C, and C=N bonds of the chloropyridine ring, as well as the C-O-C and C-N-C bonds of the morpholine ring.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds.
Table 3: Expected Vibrational Spectroscopy Peaks for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) |
|---|---|
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C, C=N (aromatic ring) | 1400 - 1600 |
| C-O-C (ether) | 1070 - 1150 |
| C-N (amine) | 1250 - 1350 |
| C-Cl | 600 - 800 |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the chloropyridine chromophore. The spectrum is expected to show characteristic absorption bands (λmax) in the UV region, corresponding to π→π* transitions within the aromatic ring.
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds and performing quantitative analysis. A reversed-phase HPLC method would be most suitable for this compound.
In a typical setup, the compound would be separated on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound.
The purity of a sample is determined by integrating the peak area of the main component and any impurities. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.
Table 4: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~254 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture. However, direct analysis of morpholine and its derivatives can be challenging due to their polarity and relatively low volatility. To overcome this, a derivatization step is often employed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.
A common and effective derivatization strategy for compounds containing a secondary amine, such as the morpholine moiety in this compound, is nitrosation. This reaction typically involves treating the sample with sodium nitrite under acidic conditions to produce a stable and volatile N-nitrosomorpholine derivative. stepscience.com This process significantly enhances the sensitivity of the method, allowing for trace-level analysis. stepscience.com The synthesis of this compound itself proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitrogen of the morpholine ring attacks the electron-deficient chloropyridine. youtube.comuci.edu
The GC separates the volatile derivative from other components in the sample matrix, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ion. nih.gov Method validation for trace analysis of morpholine derivatives in various matrices has demonstrated excellent linearity, accuracy, and precision. nih.govnih.gov For instance, studies on morpholine analysis in fruit samples have reported high recovery rates and low method detection limits, showcasing the robustness of the GC-MS technique for quantification at the parts-per-billion level. nih.gov
| Parameter | Reported Value for Morpholine Derivative Analysis | Reference |
|---|---|---|
| Method Detection Limit (MDL) | 1.3–3.3 µg/kg | nih.govnih.gov |
| Recovery Rate | 88.6–107.2% | nih.govnih.gov |
| Intra-day Precision (RSD) | 1.4–9.4% | nih.govnih.gov |
| Inter-day Precision (RSD) | 1.5–2.8% | nih.govnih.gov |
Chiral Chromatography for Enantiomeric Purity Determination
While this compound is an achiral molecule, chiral chromatography is an indispensable technique for the analysis of its chiral derivatives or related chiral compounds. The separation of enantiomers is critical in pharmaceutical research, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Chiral chromatography achieves this separation by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sci-hub.se
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. This chiral recognition is governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For amine-containing compounds similar to this compound, several types of CSPs have proven effective. These include:
Pirkle-type phases: These CSPs often contain π-electron acceptor or π-electron donor moieties that interact with aromatic rings and functional groups of the analyte.
Polysaccharide-based phases: Derivatives of cellulose and amylose are widely used and offer broad applicability for separating a vast range of chiral compounds. nih.gov
Macrocyclic antibiotic phases: These phases, such as those based on teicoplanin, provide complex chiral recognition environments through multiple interaction points. nih.gov
The choice of CSP and mobile phase is crucial for achieving optimal separation and is typically determined through a screening process. nih.gov
| Chiral Stationary Phase (CSP) Type | Principle of Chiral Recognition | Applicable to Chiral Analogs of |
|---|---|---|
| Pirkle-type (e.g., 3,5-DNBPG) | π-π interactions, hydrogen bonding, dipole stacking | Aromatic and amine-containing compounds |
| Polysaccharide-based (e.g., Cellulose/Amylose derivatives) | Inclusion in chiral cavities, hydrogen bonding, dipole interactions | Broad range of compounds, including heterocycles |
| Macrocyclic Antibiotic (e.g., Teicoplanin) | Complexation, ionic interactions, hydrogen bonding | Amines, amino acids, and other polar compounds |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comchemrxiv.org This technique provides unequivocal proof of a molecule's constitution and conformation, offering detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state. youtube.com
For this compound, a single-crystal X-ray diffraction experiment would reveal the exact spatial orientation of the chloropyridine and morpholine rings relative to each other. Based on studies of morpholine itself, the six-membered morpholine ring is expected to adopt a stable chair conformation. uci.edu The analysis would also detail the crystal packing, identifying any intermolecular forces such as hydrogen bonds or π-stacking that stabilize the crystal lattice. uci.edu This structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
The crystal structure of morpholine has been determined at 150 K, revealing a structure characterized by N-H···N hydrogen-bonded chains. uci.edu While this compound lacks the N-H bond for such interactions, other weak interactions like C-H···O or C-H···N would likely be observed. uci.edu
| Crystallographic Parameter | Typical Value (Example: Morpholine at 150 K) | Reference |
|---|---|---|
| Crystal System | Monoclinic | uci.edu |
| Space Group | P21/n | uci.edu |
| Unit Cell Dimensions | a = 6.225 Å, b = 7.791 Å, c = 9.475 Å, β = 107.57° | uci.edu |
| Volume (V) | 438.1 Å3 | uci.edu |
| Molecules per Unit Cell (Z) | 4 | uci.edu |
Advanced Techniques for In Situ Reaction Monitoring
Understanding and controlling the synthesis of this compound is greatly enhanced by the use of advanced in situ analytical techniques. These methods, often grouped under the Process Analytical Technology (PAT) framework, allow for real-time monitoring of a chemical reaction as it happens, without the need to remove samples for offline analysis. stepscience.commt.com The synthesis of the target compound from a chloropyridine and morpholine is a nucleophilic aromatic substitution (SNAr) reaction, which is amenable to such monitoring. youtube.com
In situ spectroscopy, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose. nih.govamericanpharmaceuticalreview.comresearchgate.net By inserting a probe directly into the reaction vessel, these techniques can track the concentrations of reactants, intermediates, and products in real-time. americanpharmaceuticalreview.com This is achieved by monitoring the characteristic vibrational frequencies of specific functional groups. For example, one could monitor the disappearance of a vibrational band unique to the C-Cl bond in the starting material and the simultaneous appearance of bands associated with the C-N bond and the morpholine ring of the product. mdpi.com This real-time data provides critical information on reaction kinetics, endpoint determination, and the formation of any potential byproducts, enabling improved process control and optimization. americanpharmaceuticalreview.comasianpubs.org
| Technique | Principle | Information Obtained for Synthesis Monitoring |
|---|---|---|
| In Situ FTIR (ReactIR) | Measures absorption of infrared radiation by molecular vibrations. | Real-time concentration profiles of reactants, products, and intermediates; reaction kinetics; endpoint detection. americanpharmaceuticalreview.com |
| In Situ Raman Spectroscopy | Measures inelastic scattering of monochromatic light from molecular vibrations. | Tracking of specific functional groups (e.g., C-Cl, aromatic rings), polymorph monitoring, and quantification in heterogeneous and aqueous systems. nih.govirb.hr |
| Online HPLC | Automated sampling and injection into an HPLC system for separation and quantification. | Accurate quantification of all major components in the reaction mixture over time; impurity profiling. |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Pyridyl-Morpholine Compounds
Future research will likely focus on creating more efficient, sustainable, and diverse synthetic routes to access pyridyl-morpholine derivatives. While classical methods remain valuable, the development of novel strategies is crucial for expanding the accessible chemical space and enabling the rapid generation of compound libraries for screening.
Key areas of development include:
Advanced Cross-Coupling Reactions: Building upon established Suzuki coupling methods used to generate diarylpyridines nih.gov, future work could explore a wider range of palladium- and nickel-catalyzed cross-coupling reactions. These could involve novel boronic acids, organosilanes, or organostannanes to introduce diverse aryl and heteroaryl substituents onto the pyridine (B92270) core.
C-H Activation: Direct C-H activation and functionalization of the pyridine ring represents a highly atom-economical approach. Developing selective catalysts for C-H arylation, amination, or etherification would streamline synthesis by avoiding the pre-functionalization steps (e.g., halogenation) often required.
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. Designing new MCRs that incorporate pyridine and morpholine (B109124) building blocks could rapidly generate structurally diverse scaffolds. nih.gov Magnetic nanocatalysts, such as Fe3O4@SiO2-morpholine MNPs, have already been employed in MCRs for pyridine synthesis, highlighting a sustainable and efficient direction for future methodologies. nih.gov
Flow Chemistry and Automation: The use of flow chemistry can offer improved reaction control, safety, and scalability for the synthesis of pyridyl-morpholine compounds. Integrating automated synthesis platforms would accelerate the production of derivatives for high-throughput screening.
A recent study detailed the stepwise synthesis of novel pyridine compounds, starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, which was converted to an azide (B81097) and subsequently coupled with various amines, including morpholine, to yield target products. acs.org Such multi-step sequences provide a template for creating libraries of related compounds for structure-activity relationship (SAR) studies. acs.org
Identification of New Biological Targets and Therapeutic Applications
The pyridyl-morpholine scaffold has demonstrated a wide range of biological activities, suggesting its potential against numerous diseases. Future research will aim to identify new molecular targets and expand the therapeutic applications of these compounds.
Emerging and future therapeutic areas include:
Oncology: Derivatives of the pyridyl-morpholine class have shown significant promise as anticancer agents. sci-hub.se Research has identified their activity as dual PI3K/mTOR inhibitors nih.gov and tubulin polymerization inhibitors. nih.gov A study on quinazolin-4(3H)-one-morpholine hybrids found they acted as potent inhibitors of VEGFR1, VEGFR2, and EGFR, key targets in angiogenesis and cancer progression. nih.gov Further investigation is warranted to explore their efficacy against other cancer-related kinases, such as PIM-1, where a morpholine-containing compound demonstrated potent inhibition. acs.org
Infectious Diseases: The morpholine nucleus is a component of approved antibiotics like linezolid. taylorandfrancis.com This precedent encourages the exploration of novel pyridyl-morpholine derivatives for their antibacterial and antiviral properties, particularly against multidrug-resistant (MDR) pathogens. nih.govsci-hub.se The ability of the morpholine ring to improve water solubility and act as a hydrogen bond acceptor can be leveraged to design new antimicrobial agents. nih.govresearchgate.net
Neurodegenerative Diseases: Given the multifactorial nature of diseases like Alzheimer's, the development of multi-target ligands is a promising strategy. nih.gov The iron-chelating properties of some quinoline-based structures, combined with the favorable pharmacokinetic profile of the morpholine group, could be exploited to create agents that reduce oxidative stress in the brain. nih.gov
Metabolic Disorders: Recent studies have shown that morpholine derivatives can act as antidiabetic agents. mdpi.com One series of compounds exhibited α-glucosidase inhibitory activity, while another was found to be a positive allosteric modulator of the GLP-1 receptor, which is crucial for glucose regulation. mdpi.com This opens a new avenue for designing pyridyl-morpholine compounds for the treatment of type 2 diabetes.
Exploration of Polypharmacology and Multi-Target Ligands
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases. Polypharmacology, the concept of a single drug modulating multiple biological targets, is gaining traction as a more effective therapeutic strategy. nih.gov The pyridyl-morpholine scaffold is an ideal framework for designing such multi-target-directed ligands (MTDLs).
Future research in this area will focus on:
Rational Design of MTDLs: Researchers are designing hybrids that combine the pyridyl-morpholine core with other pharmacophores to engage multiple targets simultaneously. For example, a series of quinazolin-4(3H)-one-morpholine hybrids were designed and evaluated against several cancer-related receptor tyrosine kinases (VEGFR1, VEGFR2, EGFR), demonstrating the feasibility of this approach. nih.gov
Systems Biology and Target Identification: By integrating data from genomics, proteomics, and chemical biology, researchers can identify networks of interacting targets involved in a specific disease. This information can then guide the design of MTDLs with an optimal target engagement profile.
AI-Enhanced Polypharmacology: Artificial intelligence and machine learning models can be trained to predict the activity of a compound against multiple targets. nih.gov These tools can analyze vast datasets to identify scaffolds, like the pyridyl-morpholine structure, that are predisposed to promiscuity and can be optimized for desired polypharmacological effects. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications include:
De Novo Design: Generative AI models, such as chemical language models (CLMs) and generative adversarial networks (GANs), can design entirely new pyridyl-morpholine derivatives from scratch. nih.govyoutube.com These models learn the underlying "rules" of chemical structure and can generate novel molecules with desired properties, such as high predicted bioactivity and synthesizability. youtube.com
Predictive Modeling: AI/ML algorithms can build highly accurate models to predict the physicochemical properties, bioactivity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of new compounds. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net This can aid in overcoming challenges in the synthesis of complex pyridyl-morpholine analogues.
The integration of AI is not meant to replace medicinal chemists but to augment their expertise, allowing for more efficient exploration of the vast chemical space and accelerating the discovery of next-generation therapeutics. nih.gov
Application in Other Scientific Domains (e.g., Agrochemicals, Materials Science, Catalysis)
The utility of the pyridyl-morpholine scaffold extends beyond pharmaceuticals. Its unique chemical properties make it a valuable component in several other scientific and industrial fields.
Agrochemicals: Morpholine derivatives have a long history of use in agriculture, notably as fungicides. sci-hub.seatamankimya.com The compound fenpropimorph (B1672530) is a widely used fungicide in cereals. sci-hub.se Future research could focus on developing novel pyridyl-morpholine compounds as more potent, selective, and environmentally benign pesticides or herbicides. atamankimya.com
Materials Science: The rigidity of the pyridine ring combined with the functionality of the morpholine group makes these compounds interesting building blocks for advanced materials. Researchers have successfully synthesized novel homopolyimides containing both pyridine and morpholine units to create membranes with high gas permeability and selectivity, demonstrating their potential in gas separation technologies. researchgate.net Morpholine itself is used in the production of optical brighteners. atamankimya.com
Catalysis: The basic nitrogen atom in the morpholine ring allows it to function as an organocatalyst. Morpholine and its derivatives are used as catalysts in various industrial processes, including urethane (B1682113) formation. sci-hub.senih.gov Computational studies have been used to understand the catalytic mechanism and effectiveness of morpholine in such reactions, paving the way for the design of more efficient catalysts. nih.gov Furthermore, morpholine-functionalized nanoparticles have been developed as recoverable catalysts for organic synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-Chloropyridin-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 5-chloropyridine-2-amine with morpholine derivatives under catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are commonly used to facilitate coupling reactions. Reaction optimization should focus on temperature (e.g., 80–100°C), stoichiometric ratios (1:1.2 for amine to morpholine), and purification via column chromatography to achieve >95% purity. Intermediate characterization using NMR and LC-MS is critical to validate synthetic steps .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Storage at 2–8°C in airtight, light-resistant containers is recommended to prevent degradation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess hygroscopicity and thermal sensitivity. Analytical techniques like HPLC should monitor purity over time, with degradation products identified via mass spectrometry .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH groups) and chloropyridine moiety (δ 7.5–8.5 ppm for aromatic protons).
- IR : Peaks at 1100–1250 cm correspond to C-O-C stretching in morpholine, while C-Cl vibrations appear near 600–800 cm.
- LC-MS : High-resolution MS validates molecular weight (e.g., [M+H] at 213.06 Da) and fragmentation patterns .
Advanced Research Questions
Q. How do high-pressure Raman and IR spectroscopy studies inform phase transitions in morpholine derivatives?
- Methodological Answer : High-pressure studies (0–3.5 GPa) reveal pressure-induced shifts in vibrational modes. For example, C-H stretching bands (2980–3145 cm) split or merge at critical pressures (e.g., 0.7, 1.7, and 2.5 GPa), indicating conformational or crystalline phase transitions. Ab-initio calculations should complement experimental data to assign modes and interpret van der Waals vs. covalent interactions .
Q. What methodologies assess metabolic stability and cytochrome P450 interactions for this compound?
- Methodological Answer :
- Solubility Testing : Use shake-flask incubation in PBS (pH 7.4) to determine aqueous solubility. For this compound analogs, solubility >180 μM is typical, enabling in vitro assays .
- Metabolic Stability : Incubate with recombinant CYP isoforms (e.g., 2A13, 3A4) and quantify parent compound depletion via LC-MS/MS. Half-life (t) and intrinsic clearance (Cl) calculations predict hepatic extraction ratios.
- Inhibition Assays : Competitive inhibition studies using fluorescent probes (e.g., coumarin) quantify IC values for CYP isoforms .
Q. How can data contradictions in vibrational spectra or synthetic yields be resolved?
- Methodological Answer :
- Spectral Contradictions : Compare experimental Raman/IR data with computational models (DFT or MD simulations) to resolve ambiguous peak assignments. Pressure-dependent studies may clarify environmental effects on vibrational modes .
- Synthetic Yield Variability : Use design-of-experiment (DoE) approaches to identify critical factors (e.g., catalyst loading, solvent polarity). Statistical tools like ANOVA can isolate variables causing yield discrepancies .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Salt Formation : Co-crystallization with maleate or hydrochloride salts enhances solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
